molecular formula C12H14N2O3S B15000028 4-[(Butanamidomethanethioyl)amino]benzoic acid

4-[(Butanamidomethanethioyl)amino]benzoic acid

Cat. No.: B15000028
M. Wt: 266.32 g/mol
InChI Key: DFXNYQDZAZWPPB-UHFFFAOYSA-N
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Description

4-[(Butanamidomethanethioyl)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with a butanamidomethanethioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butanamidomethanethioyl)amino]benzoic acid typically involves the following steps:

    Formation of the benzoic acid core: This can be achieved through the oxidation of toluene or via the Kolbe-Schmitt reaction, where phenol reacts with carbon dioxide under high pressure and temperature.

    Introduction of the butanamidomethanethioyl group: This step involves the reaction of benzoic acid with butanamide and a thiol reagent under specific conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale oxidation: Using catalysts to oxidize toluene to benzoic acid.

    Amidation and thiolation: Employing automated reactors to introduce the butanamidomethanethioyl group efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(Butanamidomethanethioyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[(Butanamidomethanethioyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(Butanamidomethanethioyl)amino]benzoic acid exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, such as those involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Known for its role in the synthesis of folic acid in bacteria.

    4-(Butylamino)benzoic acid: Used in peptide synthesis and has similar structural features.

Uniqueness

4-[(Butanamidomethanethioyl)amino]benzoic acid is unique due to the presence of the butanamidomethanethioyl group, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

4-(butanoylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C12H14N2O3S/c1-2-3-10(15)14-12(18)13-9-6-4-8(5-7-9)11(16)17/h4-7H,2-3H2,1H3,(H,16,17)(H2,13,14,15,18)

InChI Key

DFXNYQDZAZWPPB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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